

4-(2,4-Difluorophenyl)phenol molecular weight

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Compound of Interest

Compound Name: **4-(2,4-Difluorophenyl)phenol**

Cat. No.: **B1585448**

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An In-depth Technical Guide to **4-(2,4-Difluorophenyl)phenol**: Properties, Synthesis, and Applications

Abstract

4-(2,4-Difluorophenyl)phenol is a pivotal chemical intermediate, most notably in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). Its structure, featuring a fluorinated biphenyl backbone and a reactive phenolic hydroxyl group, makes it a subject of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, detailed synthetic pathways, its critical role in pharmaceutical manufacturing, and robust analytical methodologies for its characterization and quality control.

Core Physicochemical Properties

The molecular structure of **4-(2,4-Difluorophenyl)phenol** dictates its chemical behavior and physical characteristics. The presence of two highly electronegative fluorine atoms on one of the phenyl rings significantly influences the electronic properties of the molecule, while the phenolic group provides a site for further chemical modification.

The molecular weight of **4-(2,4-Difluorophenyl)phenol** is 206.19 g/mol .[\[1\]](#) Its chemical formula is C₁₂H₈F₂O.[\[1\]](#)

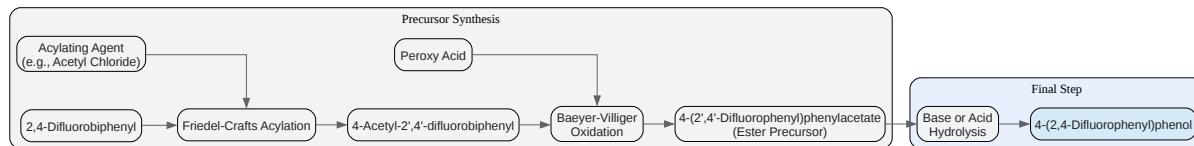
Table 1: Key Physicochemical Data for **4-(2,4-Difluorophenyl)phenol**

Property	Value	Source
Molecular Weight	206.19 g/mol	[1] [2]
Chemical Formula	C ₁₂ H ₈ F ₂ O	[1] [2]
CAS Number	59089-68-8	[1]
IUPAC Name	4-(2,4-difluorophenyl)phenol	[2]
Synonyms	2',4'-Difluoro[1,1'-biphenyl]-4-ol	
Appearance	Solid (form varies)	N/A
Storage Temperature	10°C - 25°C	
Hazard Codes	H302, H315, H318, H335	

Synthesis and Manufacturing Pathways

The synthesis of **4-(2,4-Difluorophenyl)phenol** is a multi-step process that underscores key principles of modern organic chemistry. It is typically not produced in a single step but rather as a crucial intermediate in a longer synthetic sequence, often starting from simpler fluorinated aromatic compounds. A common industrial route involves the synthesis of a biphenyl structure followed by functional group manipulations to introduce the hydroxyl group.

One established pathway involves the hydrolysis of an ester precursor, such as 4-(2',4'-difluorophenyl)phenylacetate.[\[3\]](#) This precursor is itself synthesized through a sequence that may involve a Friedel-Crafts reaction followed by a Baeyer-Villiger oxidation.[\[4\]](#)



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Caption: General synthetic workflow for **4-(2,4-Difluorophenyl)phenol**.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from established patent literature for the preparation of **4-(2,4-difluorophenyl)phenol** from its acetate ester precursor.^[3]

Objective: To hydrolyze 4-(2',4'-difluorophenyl)phenylacetate to yield **4-(2,4-difluorophenyl)phenol**.

Materials:

- 4-(2',4'-difluorophenyl)phenylacetate
- 50% aqueous sodium hydroxide (NaOH)
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Reaction vessel with stirrer, thermometer, and reflux condenser

Procedure:

- Reaction Setup: Charge a suitable reaction vessel with 50% aqueous NaOH solution and deionized water.
- Addition of Ester: Add the 4-(2',4'-difluorophenyl)phenylacetate to the vessel with stirring.
- Saponification: Heat the mixture to reflux temperature (approximately 100-105°C). The choice of reflux is to ensure the reaction proceeds to completion at an accelerated rate without loss of solvent. Maintain reflux for 2-3 hours. The reaction mixture should become a clear solution as the ester is consumed.
- Acidification: Cool the reaction mixture slightly (e.g., to 90-100°C). In a separate vessel, prepare a solution of concentrated HCl in water. Carefully add the hot alkaline solution to the

acid solution over a period of 30 minutes. This step neutralizes the phenoxide salt formed during saponification, precipitating the desired phenol product. Controlling the addition rate is crucial to manage the exothermic reaction.

- Isolation: Cool the resulting slurry to room temperature or below to ensure complete precipitation of the product.
- Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake with deionized water to remove residual salts and acid.
- Drying: Dry the product in a vacuum oven at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

Applications in Drug Development

The primary and most well-documented application of **4-(2,4-difluorophenyl)phenol** is its role as the penultimate intermediate in the synthesis of Diflunisal.[3][4] Diflunisal is an NSAID used to treat pain and inflammation associated with conditions like arthritis.

The conversion of **4-(2,4-difluorophenyl)phenol** to the final active pharmaceutical ingredient (API) is achieved through a Kolbe-Schmitt reaction.[3] This carboxylation reaction adds a carboxylic acid group to the phenol ring, a critical functional group for the pharmacological activity of many NSAIDs.



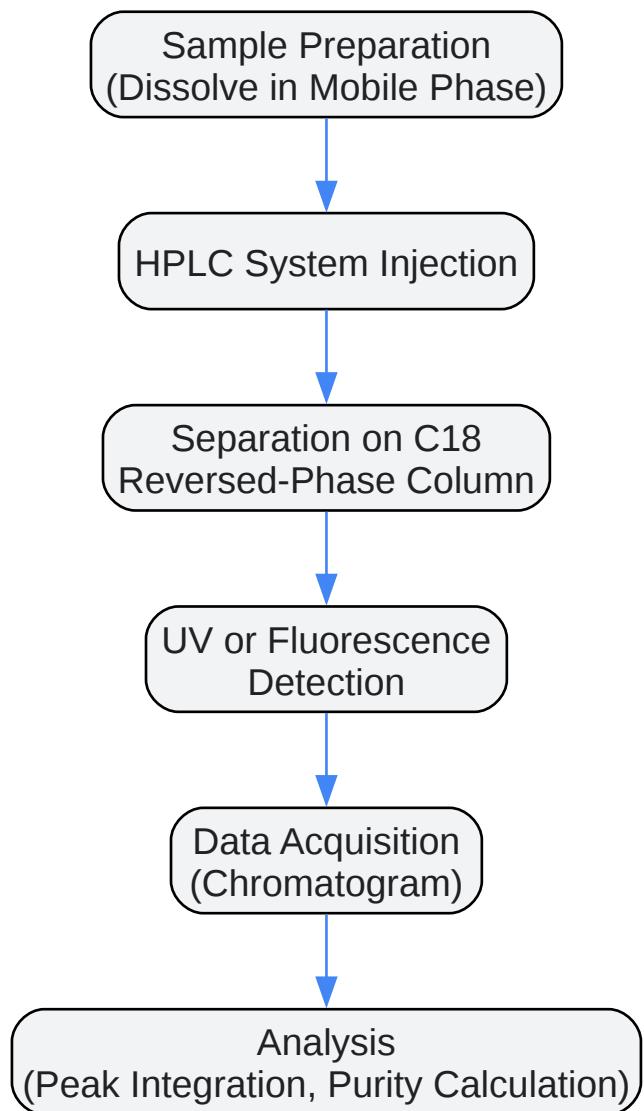
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Caption: Conversion of the intermediate to the API Diflunisal.

The fluorinated biphenyl motif is of broad interest in medicinal chemistry.[5] The inclusion of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this scaffold valuable for designing novel therapeutic agents.[6] Furthermore, the phenol group itself is a recurring and important feature in a vast number of approved pharmaceuticals.[7]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of **4-(2,4-difluorophenyl)phenol** is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities.



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Caption: Standard workflow for purity analysis by HPLC.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol describes a general method for the analysis of phenolic compounds, adapted for **4-(2,4-difluorophenyl)phenol**.^{[8][9]}

Objective: To determine the purity of a **4-(2,4-difluorophenyl)phenol** sample by reversed-phase HPLC with UV detection.

Instrumentation & Materials:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Deionized water (HPLC grade)
- Phosphoric acid or similar for pH adjustment
- **4-(2,4-Difluorophenyl)phenol** reference standard and sample

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous component may be acidified slightly (e.g., with 0.1% phosphoric acid) to suppress the ionization of the phenolic proton, which ensures better peak shape and retention time stability.
- Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
- Sample Preparation: Prepare the sample to be analyzed at approximately the same concentration as the working standard by dissolving it in the mobile phase.
- Chromatographic Conditions:

- Column: C18 reversed-phase
- Mobile Phase: Acetonitrile/Water (e.g., 60:40)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Set based on the UV absorbance maximum of the compound (typically around 225-280 nm for phenols).[10]
- Injection Volume: 10 µL
- Column Temperature: 30°C
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Identify the peak corresponding to **4-(2,4-difluorophenyl)phenol** based on the retention time of the reference standard. Calculate the purity of the sample using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Safety and Handling

According to supplier safety data, **4-(2,4-Difluorophenyl)phenol** is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-(2,4-Difluorophenyl)phenol is more than a simple chemical; it is a highly engineered building block that plays a crucial role in the production of essential medicines. Its synthesis requires precise control over multiple reaction steps, and its quality is paramount to the safety and efficacy of the final drug product. The analytical methods used to characterize it must be robust and reliable. For researchers in drug discovery, the fluorinated biphenyl phenol scaffold

it represents continues to be a source of inspiration for the development of new and improved therapeutic agents.

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